molecular formula C9H11Cl B1581794 (1-Chloro-1-methylethyl)benzene CAS No. 934-53-2

(1-Chloro-1-methylethyl)benzene

Cat. No.: B1581794
CAS No.: 934-53-2
M. Wt: 154.63 g/mol
InChI Key: KPJKMUJJFXZGAX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

(1-Chloro-1-methylethyl)benzene can be synthesized through the hydrochlorination of α-methylstyrene. This reaction typically involves the use of hydrochloric acid (HCl) in the presence of a solvent such as methylene chloride . The reaction conditions include maintaining a controlled temperature and pressure to ensure the efficient conversion of α-methylstyrene to this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors where α-methylstyrene is continuously fed into the reactor along with hydrochloric acid. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

(1-Chloro-1-methylethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in this compound can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of (1-Hydroxy-1-methylethyl)benzene.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

    Reduction Reactions: Reduction of this compound can lead to the formation of isopropylbenzene.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products Formed

    Substitution: (1-Hydroxy-1-methylethyl)benzene.

    Oxidation: Acetophenone or benzoic acid.

    Reduction: Isopropylbenzene.

Scientific Research Applications

(1-Chloro-1-methylethyl)benzene is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Benzyl chloride: Similar in structure but with a benzyl group instead of an isopropyl group.

    (1-Bromo-1-methylethyl)benzene: Similar but with a bromine atom instead of chlorine.

    (1-Chloro-2-methylethyl)benzene: Similar but with the chlorine atom on a different carbon atom.

Uniqueness

(1-Chloro-1-methylethyl)benzene is unique due to its specific reactivity profile, which is influenced by the presence of the chlorine atom and the isopropyl group. This combination allows for selective reactions that are not as easily achieved with other similar compounds .

Properties

IUPAC Name

2-chloropropan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl/c1-9(2,10)8-6-4-3-5-7-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJKMUJJFXZGAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80239412
Record name (1-Chloro-1-methylethyl)benzene
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Molecular Weight

154.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934-53-2
Record name (1-Chloro-1-methylethyl)benzene
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Record name (1-Chloro-1-methylethyl)benzene
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Record name (1-Chloro-1-methylethyl)benzene
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Record name (1-chloro-1-methylethyl)benzene
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Record name (1-CHLORO-1-METHYLETHYL)BENZENE
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Synthesis routes and methods I

Procedure details

α,α-Dimethylbenzylchloride was prepared by passing a stream of dry halogen chloride gas through a solution of methylene dichloride (750 ml) and α-methylstyrene (500 g, 4.2 moles) at 4° C. The reaction and work-up were the same as employed for the preparation of 2,6-Bis(1-isocyanato-1-methylethyl)naphthalene described in Example 8. The resulting monochloride was dissolved in 750 ml. methylene dichloride and was added to a cooled (4° C.) catalyst solution previously prepared from anhydrous, 90% sodium cyanate (389 g, 5.39 moles), pyridine (50 ml, 0.633 mole), zinc chloride (39.15 g, 0.28 mole) and 1 ml H2O in 1075 ml. methylene dichloride. At this point the reaction mixture contained 0.04% by weight of water.
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halogen chloride
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39.15 g
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Synthesis routes and methods II

Procedure details

α,α-Dimethylbenzylchloride was prepared by passing a stream of dry hydrogen chloride gas through a solution of methylene dichloride (750 ml.) and α-methylstyrene (500 g, 4.2 moles) at 4° C. The reaction and work-up were employed for the paration of 2,6-bis(1-isocyanato-1-methylethyl)naphthalene described in Example 4. The resulting monochloride was dissolved in 750 ml. methylene dichloride and was added to a cooled (4° C.) catalyst solution previously prepared from anhydrous, 90% sodium cyanate (389 g,5.39 moles), pyridine (50 ml., 0.633 mole), zinc chloride (39.15 g,0.28 mole) and 1 ml. H2O in 1075 ml methylene dichloride.
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1075 mL
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Synthesis routes and methods III

Procedure details

183 g of α-methyl styrene, dissolved in 600 ml of methylene chloride, were reacted with hydrogen chloride at a temperature of from -12 to -10° C. to yield α-cumyl chloride. The resulting solution was added dropwise at a temperature of -10° C. to a mixture of 3 g of anhydrous aluminum trichloride, 12 g of anhydrous iron trichloride, 0.5 g of phosphorus pentoxide and 1800 ml of methylene chloride in the course of 60 minutes, and the mixture was then stirred at -10° C. for a further 4 hours. To terminate the reaction, the reaction mixture was poured into 6 liters of water at room temperature.
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Synthesis routes and methods IV

Procedure details

A solution of 110.5 grams of cumyl chloride in 854.8 grams of α-methylstyrene was prepared and charged to a 1000 ml reservoir. A solution of 200 grams of 70% hydrogen peroxide was charged to a 500 ml reservoir and 175 grams of liquified phenol (90%) was charged to a 250 ml reservoir. All the reservoirs were individually connected to metering pumps. To the first reactor was added 197.3 grams of α-methylstyrene and 36.8 grams of liquified phenol. The temperature in R1 was adjusted to 27° C. by circulating warm water through the jacket. To this solution was added 25.5 grams of t-cumyl chloride and then 36.8 grams of 70% hydrogen peroxide were added dropwise from a dropping funnel over 15 minutes. The temperature in R1 was allowed to rise to 35° C.±1° C. during this period. The temperature was controlled at 35° C. throughout the remainder of the run by circulating 30° C. water through the reactor jacket. At the end of the hydrogen peroxide addition the metering pumps and varistaltic pumps were activated. The α-methylstyrene-cumyl chloride solution was pumped into R1 at a rate of 5.094 grams/minute. The 70% hydrogen peroxide solution as pumped into R1 at a rate of 0.839 grams/minute and the liquified phenol was pumped in at a rate of 0.804 grams/minute.
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175 g
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t-cumyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Chloro-1-methylethyl)benzene
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Reactant of Route 6
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Customer
Q & A

Q1: What is the significance of (1-chloro-1-methylethyl)benzene in polymer chemistry?

A: this compound, often found as part of more complex molecules, plays a crucial role as an initiator in cationic polymerization. For example, 1,4-bisthis compound, when combined with boron trichloride (BCl3), initiates the polymerization of isobutylene, leading to the formation of polyisobutylene. [, , , ] This "inifer" technique allows for controlled polymerization, influencing the molecular weight and properties of the resulting polymer. []

Q2: How does the interaction of 1,4-bisthis compound with BCl3 initiate polymerization?

A: When 1,4-bisthis compound interacts with BCl3 at low temperatures (-80°C) in a suitable solvent like dichloromethane (CH2Cl2), a red color emerges. This color change indicates the formation of a charge-transfer complex. [] This complex arises from the abstraction of a chloride ion (Cl-) from 1,4-bisthis compound by BCl3, generating a carbenium ion. This highly reactive carbenium ion can then initiate the polymerization of monomers like isobutylene. []

Q3: Can the polymerization process be controlled using the 1,4-bisthis compound/BCl3 system?

A: Yes, the degree of polymerization can be controlled by adjusting reaction conditions such as the ratio of 1,4-bisthis compound to BCl3 and the reaction temperature. [, ] Research has shown that rapid addition of BCl3 to a premixed monomer/inifer mixture is crucial for producing useful polymers. [] Additionally, the polymerization does not proceed to completion under these conditions, allowing for further modifications or reactions. []

Q4: What happens when 1,4-bisthis compound/BCl3 is subjected to higher temperatures?

A: Interestingly, at higher temperatures, the 1,4-bisthis compound/BCl3 system undergoes self-polymerization. [] The resulting polymers exhibit remarkable thermal stability and solubility in common solvents. [] Analysis reveals a uniform structure composed exclusively of 1,1,3-trimethyl indane-3,5-diyl units. [] This selectivity highlights the unique reactivity of this system and its potential for creating tailored polymers.

Q5: Are there alternative initiators to 1,4-bisthis compound for cationic polymerization?

A: Yes, researchers have explored 1,4-bis(1-methoxy-1-methylethyl)benzene as a potential alternative initiator. [] This compound represents a new generation of inifers, requiring an excess of BCl3 for activation. [] The activation mechanism involves complex formation between the ether group and BCl3, as evidenced by UV/VIS and conductivity measurements. []

Q6: Can this compound be used to synthesize other interesting molecules?

A: Yes, this compound can participate in reactions beyond polymerization. For example, researchers successfully synthesized 1,4-bis(3-chloro-1,1,3-trimethylbutyl)benzene with high yield by reacting 1,4-bisthis compound with isobutylene in the presence of tetrabutylammonium chloride at -80°C. [] The symmetrical isobutene adduct was then crystallized and analyzed using X-ray crystallography. [] This demonstrates the potential of this compound as a building block for more complex molecular architectures.

Q7: Are there any challenges or limitations associated with using this compound derivatives in polymerization?

A: While powerful initiators, compounds like 1,4-bisthis compound can undergo thermal decomposition, particularly at elevated temperatures. [] This decomposition leads to the formation of byproducts, such as α-methylstyrene, which can impact the properties of the final polymer. [] Careful control of reaction conditions, including temperature and time, is crucial to minimizing decomposition and ensuring the desired polymer characteristics.

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